molecular formula C16H10 B080870 9-Ethynylanthracene CAS No. 13752-40-4

9-Ethynylanthracene

Cat. No. B080870
CAS RN: 13752-40-4
M. Wt: 202.25 g/mol
InChI Key: WSZBYXQREMPYLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

9-Ethynylanthracene and its derivatives can be synthesized through various methods. A notable approach is the polymerization of 9-ethynylanthracene using Ziegler-Natta catalysts, which results in polymers with a polyene structure. This method indicates electronic interactions between anthryl groups leading to unique structural formations (Dumitrescu, Grigoras, & Simionescu, 1983). Additionally, the synthesis of 2,9-diethynylanthracene derivatives has been achieved, showcasing the potential for creating unsymmetrical positions which are pivotal for developing materials with specific optical properties (Toyota, Kawakami, & Iwanaga, 2014).

Molecular Structure Analysis

The structure of polymers derived from 9-ethynylanthracene indicates significant u.v. hypochromism compared to 9-vinylanthracene, which could be attributed to the electronic interactions between anthryl groups. These interactions suggest a helical cis-cisoidal structure, offering insight into the molecular architecture of 9-ethynylanthracene polymers and their thermal behavior supporting the cis structure (Dumitrescu, Grigoras, & Simionescu, 1983).

Chemical Reactions and Properties

The polymerization of 9-ethynylanthracene has been studied extensively, revealing that it can undergo reactions with phosphinic, arsinic, and stibinic initiators to produce polymers with a conjugated polyenic structure. These reactions indicate the formation of polymers that possess cis configurations, further showcasing the versatility and the range of possible chemical modifications and properties of 9-ethynylanthracene-based materials (Simionescu, Dumitrescu, Grigoras, & Negulescu, 1979).

Physical Properties Analysis

The physical properties of 9-ethynylanthracene derivatives, especially their photophysical behavior, are of great interest. These compounds exhibit intense fluorescence at room temperature, with the fluorescence quantum yield and lifetime being significantly high. Such properties are crucial for applications in optoelectronics and photonics, where efficient light emission is desired (Kyushin, Ikarugi, Goto, Hiratsuka, & Matsumoto, 1996).

Chemical Properties Analysis

The chemical properties of 9-ethynylanthracene and its derivatives underscore their utility in synthesizing materials with specific functionalities. The ability to undergo various chemical reactions, such as coupling reactions to form polymers and other organic compounds, demonstrates the chemical versatility of 9-ethynylanthracene. This versatility is crucial for creating materials with tailored properties for applications in materials science and organic electronics (Manhart et al., 1999).

Safety And Hazards

The safety information for 9-Ethynylanthracene indicates that it has a GHS07 signal word warning. The hazard statements include H302-H312-H332, which suggest harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for 9-Ethynylanthracene could involve its use in the synthesis of novel polyesters and polyurethanes . Additionally, its potential in light-driven reversible surface functionalization has been explored .

properties

IUPAC Name

9-ethynylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10/c1-2-14-15-9-5-3-7-12(15)11-13-8-4-6-10-16(13)14/h1,3-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZBYXQREMPYLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C2C=CC=CC2=CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399811
Record name 9-ethynylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Ethynylanthracene

CAS RN

13752-40-4
Record name 9-ethynylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.3 g (5 mmol) of Dimethylhydroxymethyl-9-anthrylacetylene and 210 mg (5.25 mmol) of NaOH (KISHIDA CHEMICAL CO., Ltd., 0.7 mm granular, 98%) were placed in a 50 mL two-neck flask equipped with a reflux condenser and the air inside the flask was replaced with Ar. 25 mL of toluene was added thereto and the mixture was refluxed at 120° C. for 0.75 hour. Toluene was added to the reaction mixture and the mixture was washed with a saturated aqueous ammonium chloride solution and dried over magnesium sulfate. The solvent was distilled off under reduced pressure by an evaporator. The crude reaction product was purified by column chromatography (Hexane/AcOEt=10/1) using silica gel to give 9-anthryl ethyne as an orange-color solid (0.31 g, yield: 31%).
Name
Dimethylhydroxymethyl-9-anthrylacetylene
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three
Yield
31%

Synthesis routes and methods II

Procedure details

27 g (0.098 mol) of 9-trimethylsilyl ethynyl anthracene was put into a 1 L round-bottomed flask equipped with a stirrer and dissolved in a mixture of 100 ml of THF and 200 ml of methanol. A solution in which 0.7 g of KOH was dissolved in 7 ml of water was dropped into the resulting solution. The reaction mixture was stirred at room temperature for 12 hours. After the reaction was completed, THF and methanol were removed under a reduced pressure. The reaction mixture was then extracted with methylene chloride. The organic layer was washed with water several times and then dried with anhydrous magnesium sulfate. The solvent was removed to obtain yellow viscous liquid, which was then purified by silica gel column chromatography using hexane as an eluent, to give 17 g (85.8% yield) of the desired product.
Name
9-trimethylsilyl ethynyl anthracene
Quantity
27 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.7 g
Type
solvent
Reaction Step Three
Name
Quantity
7 mL
Type
solvent
Reaction Step Three
Yield
85.8%

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